What are the chemical properties of 5-Methyl-2-(piperidin-3-yloxy)pyridine?
What are the chemical properties of 5-Methyl-2-(piperidin-3-yloxy)pyridine?
Technical Whitepaper: The Chemical, Synthetic, and Pharmacological Profile of 5-Methyl-2-(piperidin-3-yloxy)pyridine
Introduction & Strategic Value
In the landscape of modern drug discovery, heterocyclic building blocks form the architectural foundation of small-molecule therapeutics. 5-Methyl-2-(piperidin-3-yloxy)pyridine is a highly versatile, privileged scaffold frequently utilized in medicinal chemistry and agrochemical development[1]. Characterized by a dual-ring system connected via a flexible ether linkage, this compound is engineered to interact with complex biological targets, particularly within the central nervous system (CNS)[1].
As an application scientist, I frequently leverage this specific scaffold during lead optimization. The strategic placement of the 5-methyl group and the basic piperidine nitrogen provides an optimal balance of lipophilicity and aqueous solubility, making it a prime candidate for crossing the blood-brain barrier (BBB) while maintaining high target affinity[1].
Physicochemical Profile
To ensure reproducibility and accurate stoichiometric calculations during synthesis, the quantitative physicochemical properties of the compound (typically handled as its stable hydrochloride salt) are summarized below[2][3].
| Property | Value |
| Chemical Name | 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride |
| CAS Registry Number | 1185308-63-7 |
| Molecular Formula | C₁₁H₁₇ClN₂O (HCl salt) / C₁₁H₁₆N₂O (Free base) |
| Molecular Weight | 228.72 g/mol (HCl salt) / 192.26 g/mol (Free base) |
| Appearance | White to off-white crystalline powder |
| Standard Purity | ≥ 95.0% - 98.0% |
Structural & Mechanistic Rationale
The structural design of 5-Methyl-2-(piperidin-3-yloxy)pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in pharmacology:
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The Piperidine Ring (Basic Pharmacophore): With a pKa typically around 9–10, the secondary amine of the piperidine ring is protonated at physiological pH (7.4). This cationic state is critical for forming strong salt-bridge interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in target receptor pockets[1].
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The Pyridine Ring (Aromatic Core): The electron-deficient heteroaromatic ring provides a rigid, planar surface capable of engaging in π−π stacking interactions with aromatic residues within the binding site.
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The Ether Linkage (Conformational Flexibility): The oxygen bridge acts as a flexible hinge, allowing the two rings to rotate and adopt the lowest-energy conformation required for optimal induced-fit binding.
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The 5-Methyl Substitution (Lipophilic Tuning): The addition of the methyl group at the 5-position increases the molecule's partition coefficient (LogP). This subtle modification significantly enhances the compound's ability to passively diffuse across the lipophilic blood-brain barrier, a mandatory requirement for neurological therapeutics[1].
Figure 1: Mechanistic pathway for CNS penetration and target receptor modulation.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection. The following protocol is designed with causality in mind, ensuring high yield and purity.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Preparation: In an oven-dried flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous DMF is a polar aprotic solvent. It aggressively solvates cations (like Na⁺) but leaves anions (like the resulting alkoxide) naked and highly nucleophilic, drastically accelerating the SNAr reaction.
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Deprotonation: Cool the solution to 0°C and slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.
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Causality: NaH is a strong, non-nucleophilic base. It ensures quantitative deprotonation of the sterically hindered secondary alcohol without initiating unwanted side reactions.
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Coupling: Add 1.0 equivalent of 2-chloro-5-methylpyridine. Heat the reaction mixture to 80°C for 12 hours.
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Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 2-position (ortho) for nucleophilic attack, allowing the alkoxide to displace the chloride leaving group effectively.
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Step 2: Boc-Deprotection and Salt Formation
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Cleavage: Isolate the intermediate via standard aqueous workup. Dissolve the purified intermediate in a minimal amount of dichloromethane (DCM) and add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.
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Causality: The highly acidic environment cleaves the tert-butyloxycarbonyl (Boc) protecting group, releasing isobutylene gas and carbon dioxide.
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Precipitation: As the reaction progresses, the target compound will precipitate directly out of the solution as a hydrochloride salt. Filter, wash with cold diethyl ether, and dry under a vacuum.
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Causality: Utilizing Dioxane/DCM instead of aqueous acids forces the polar hydrochloride salt[2] to precipitate out of the non-polar solvent matrix, acting as a self-purifying step that eliminates the need for complex chromatography.
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Figure 2: Step-by-step synthetic workflow for 5-Methyl-2-(piperidin-3-yloxy)pyridine via SNAr.
Analytical Validation (Quality Control)
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The successful generation of 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride[3] is confirmed via the following analytical checkpoints:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in ESI+ mode, the primary peak must exhibit an m/z of 193.1 [M+H]⁺ , corresponding to the exact mass of the free base (192.26 g/mol ) plus a proton.
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¹H-NMR (Nuclear Magnetic Resonance, DMSO-d₆):
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Validation of Deprotection: The complete disappearance of the intense, 9-proton singlet at ~1.40 ppm confirms the successful removal of the Boc group.
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Validation of Coupling: A distinct multiplet around 5.0–5.2 ppm represents the methine proton (CH) of the piperidine ring attached to the oxygen. Its downfield shift confirms the formation of the ether linkage to the electron-withdrawing pyridine core.
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References
- Guidechem. "CAS 1185308-63-7 | 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride".
- Chem-Impex. "2-(Piperidin-3-yloxy)Pyridine".
- Bidepharm. "CAS:1185308-63-7, 5-Methyl-2-(piperidin-3-yloxy)pyridine".
